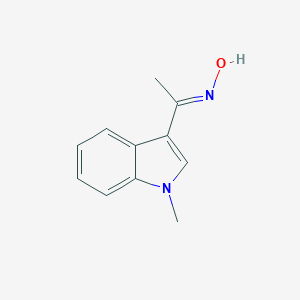

1-(1-Metil-1H-indol-3-il)-etanona oxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1-Methyl-1H-indol-3-yl)-ethanone oxime” is a compound that contains an indole group. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

While specific synthesis methods for “1-(1-Methyl-1H-indol-3-yl)-ethanone oxime” were not found, there are general methods for synthesizing indole derivatives. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

Aplicaciones Científicas De Investigación

- Potencial Antitumoral: Los investigadores han explorado las propiedades anticancerígenas de este compuesto debido a su capacidad para inhibir enzimas específicas involucradas en el crecimiento tumoral . Se están llevando a cabo investigaciones adicionales para optimizar su eficacia y seguridad.

- Neuroprotección: Se han estudiado los efectos neuroprotectores del compuesto, particularmente en el contexto de enfermedades neurodegenerativas. Puede modular las vías de estrés oxidativo e inflamación .

- Síntesis Asimétrica: La naturaleza quiral del compuesto lo hace valioso para la síntesis asimétrica. Se ha utilizado como auxiliar quiral o ligando en diversas reacciones, incluidas las reacciones de Mannich y las adiciones de Michael .

Química Medicinal y Desarrollo de Medicamentos

Síntesis Orgánica y Catálisis

En resumen, la 1-(1-Metil-1H-indol-3-il)-etanona oxima promete ser útil en diversos campos científicos, desde el desarrollo de medicamentos hasta la ciencia de los materiales. Sus propiedades multifacéticas continúan inspirando investigaciones y aplicaciones innovadoras. 🌟

Mecanismo De Acción

Target of Action

Similar compounds containing 1-methylindol have been reported to inhibit tubulin polymerization , suggesting that tubulin could be a potential target. Tubulin is a globular protein and is the main constituent of microtubules in cells. It plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with tubulin, inhibiting its polymerization . This interaction could disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis.

Result of Action

If the compound does indeed inhibit tubulin polymerization, it could lead to cell cycle arrest, particularly at the g2/m phase, and induce apoptosis .

Propiedades

IUPAC Name |

(NE)-N-[1-(1-methylindol-3-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(12-14)10-7-13(2)11-6-4-3-5-9(10)11/h3-7,14H,1-2H3/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHXYEZCPRBAFD-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN(C2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN(C2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B407742.png)